Eda-DA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

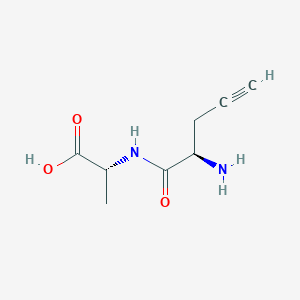

(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid |

InChI |

InChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |

InChI Key |

XAJDRUDXNXZVCE-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC#C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Eda-DA: Mechanism of Action and Applications in Bacterial Cell Wall Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl-D-alanine-D-alanine (Eda-DA) is a synthetic dipeptide probe that has become an invaluable tool for the specific and covalent labeling of bacterial peptidoglycan (PG). As an unnatural analog of the native D-alanine-D-alanine (D-Ala-D-Ala) dipeptide, this compound is metabolically incorporated into the PG biosynthesis pathway of a wide range of bacterial species.[1] Its key feature is a bioorthogonal alkyne group, which allows for the subsequent attachment of fluorescent reporters or other tags via click chemistry.[1] This enables high-resolution imaging and analysis of bacterial cell wall synthesis, dynamics, and remodeling. This technical guide provides a comprehensive overview of the mechanism of action of this compound in bacteria, detailed experimental protocols for its use, and a summary of key quantitative data.

Mechanism of Action: Hijacking the Peptidoglycan Synthesis Pathway

The bactericidal or bacteriostatic action of many antibiotics stems from their ability to inhibit various stages of peptidoglygcan synthesis. This compound does not act as an antibiotic; instead, it serves as a molecular reporter by exploiting the promiscuity of enzymes within the PG biosynthesis pathway. The mechanism of this compound incorporation is a cytoplasmic process, distinguishing it from other cell wall probes like fluorescent D-amino acids (FDAAs) which are incorporated in the periplasm.[2][3]

The core of this compound's mechanism lies in its recognition and utilization by the ATP-dependent MurF ligase.[1][2][3] MurF is a crucial enzyme in the cytoplasmic stage of PG synthesis, responsible for adding the D-Ala-D-Ala dipeptide to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor.[2] this compound, mimicking the natural D-Ala-D-Ala substrate, is a substrate for MurF.

The key steps of this compound's incorporation are as follows:

-

Uptake: this compound is transported into the bacterial cytoplasm.

-

Ligation by MurF: Inside the cytoplasm, MurF ligase catalyzes the addition of this compound to the UDP-MurNAc-tripeptide, forming a UDP-MurNAc-pentapeptide containing the ethynyl-D-alanine at the fourth position.[2]

-

Lipid II Synthesis: The modified UDP-MurNAc-pentapeptide is then processed by subsequent enzymes (MraY and MurG) to form Lipid II, the basic building block of the peptidoglycan, now carrying the alkyne handle.

-

Translocation and Incorporation: The this compound-containing Lipid II is flipped across the cytoplasmic membrane into the periplasm. Here, transglycosylases and transpeptidases incorporate the modified precursor into the growing peptidoglycan sacculus.

This cytoplasmic incorporation pathway makes this compound a specific reporter for de novo peptidoglycan synthesis.

Caption: this compound incorporation into the bacterial peptidoglycan synthesis pathway.

Quantitative Data Summary

The efficiency of this compound incorporation and labeling can be influenced by several factors, including the bacterial species, growth phase, and the specific experimental conditions. Below is a summary of available quantitative data.

| Parameter | Bacterium | Value/Observation | Reference |

| Relative Substrate Efficiency | Bacillus subtilis | This compound is a significantly better substrate for MurF than DA-Eda. | [2] |

| Incorporation Enhancement | Escherichia coli Δ6LDT | Deletion of L,D-transpeptidases leads to an ~20% increase in this compound signal compared to wild-type. | [2] |

| Typical Labeling Concentration | E. coli, B. subtilis | 0.5 mM | [1] |

| Labeling Specificity | E. coli | Signal from N-terminally tagged this compound is significantly higher than C-terminally tagged DA-Eda. | [1] |

Experimental Protocols

Metabolic Labeling of Bacteria with this compound

This protocol describes the general procedure for labeling bacterial peptidoglycan with this compound. Optimization may be required for different bacterial species and growth conditions.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium

-

This compound stock solution (e.g., 50 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

-

Microcentrifuge and tubes

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest in its appropriate liquid medium at the optimal temperature with shaking to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

-

Metabolic Labeling: Add this compound to the bacterial culture to a final concentration of 0.5 mM. The optimal concentration may vary and should be determined empirically.

-

Incubation: Continue to incubate the culture under normal growth conditions for a period equivalent to one to three generations. The incubation time can be adjusted to study different aspects of cell wall dynamics.

-

Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of PBS to remove unincorporated this compound.

-

Fixation: Resuspend the washed cell pellet in 1 mL of fixative. Incubate for 20-30 minutes at room temperature.

-

Final Washes: Pellet the fixed cells and wash twice with PBS to remove the fixative. The cells are now ready for the click chemistry reaction.

Click Chemistry for Fluorescent Labeling

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent azide (B81097) to the alkyne group of incorporated this compound.

Materials:

-

This compound labeled and fixed bacterial cells

-

Fluorescent azide (e.g., Alexa Fluor 488 azide) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final reaction volume, mix the following in order:

-

PBS (to final volume)

-

Fluorescent azide (final concentration 2-10 µM)

-

CuSO4 (final concentration 1 mM)

-

THPTA (final concentration 5 mM)

-

TCEP or sodium ascorbate (final concentration 20 mM)

-

-

Resuspend Cells: Resuspend the this compound labeled and fixed bacterial pellet in the click reaction cocktail.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted click chemistry reagents and excess fluorophore.

-

Imaging: Resuspend the final cell pellet in a suitable volume of PBS for fluorescence microscopy.

Caption: Experimental workflow for this compound labeling and visualization.

Conclusion

This compound has emerged as a powerful and specific tool for investigating bacterial cell wall biosynthesis. Its mechanism of action, relying on cytoplasmic incorporation by MurF ligase, provides a means to specifically label sites of de novo peptidoglycan synthesis. This technical guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their studies of bacterial physiology, cell division, and as a potential tool in the development of novel antibacterial strategies. The ability to visualize the dynamic processes of cell wall construction with high spatial and temporal resolution will continue to advance our understanding of these fundamental bacterial processes.

References

An In-depth Technical Guide to Eda-DA for Bacterial Cell Wall Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethynyl-D-alanine-D-alanine (Eda-DA), a powerful chemical tool for the real-time analysis of bacterial cell wall synthesis. This dipeptide probe allows for specific labeling of peptidoglycan (PG) biosynthesis, offering high spatiotemporal resolution for a variety of applications in microbiology and antibiotic development.

Introduction: The Power of Probing Peptidoglycan Synthesis

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan, that maintains cell shape and protects against osmotic lysis. Its biosynthesis is a primary target for many antibiotics. Understanding the dynamics of PG synthesis is therefore crucial for discovering new antibacterial agents and combating antibiotic resistance.

Fluorescent D-amino acids (FDAAs) and "clickable" dipeptide probes, such as this compound, have emerged as invaluable tools for in-situ labeling of bacterial PG.[1] Unlike single D-amino acid probes that are often incorporated in the periplasm by L,D-transpeptidases, this compound is a dipeptide analog of D-Ala-D-Ala and is incorporated into the pentapeptide stem of Lipid II precursors in the cytoplasm via the MurF ligase.[2] This cytoplasmic incorporation pathway makes this compound a specific reporter for de novo PG synthesis.

Mechanism of this compound Incorporation and Labeling

The utility of this compound lies in its two-step labeling process: metabolic incorporation followed by a highly specific chemical ligation known as "click chemistry."

-

Metabolic Incorporation: Actively growing bacteria are incubated in media containing this compound. The bacterial cell wall synthesis machinery recognizes this compound as an analog of the natural D-Ala-D-Ala dipeptide and incorporates it into the PG precursor, Lipid II.

-

Click Chemistry: The ethynyl (B1212043) group on the incorporated this compound serves as a bioorthogonal handle. After incorporation, cells are treated with an azide-modified fluorescent probe. The ethynyl and azide (B81097) groups undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the covalent attachment of the fluorophore to the newly synthesized PG.

This two-step process allows for temporal control of labeling and the use of a wide variety of fluorescent probes for multicolor experiments and super-resolution microscopy.

Data Presentation: Quantitative Analysis of this compound Labeling

The efficiency of this compound labeling and its impact on bacterial physiology are critical considerations for experimental design. The following tables summarize key quantitative data from studies utilizing this compound and related probes.

| Parameter | Escherichia coli | Bacillus subtilis | Reference |

| Optimal Concentration | 0.5 mM | 0.5 mM | [1] |

| Incubation Time | 5 - 60 minutes | 45 minutes | [1] |

| Effect on Growth Rate | No significant impact at optimal concentrations. | No significant impact at optimal concentrations. | [1] |

Table 1: Recommended Labeling Conditions for this compound in Model Organisms.

| Probe | Relative Signal Intensity in E. coli | Relative Signal Intensity in B. subtilis (Wild-Type) | Relative Signal Intensity in B. subtilis (ΔdacA mutant) | Incorporation Pathway | Reference |

| EDA | High | Moderate | Moderate | Periplasmic | [1] |

| This compound | High | High | High | Cytoplasmic | [1] |

| DA-EDA | Low | Low | High | Cytoplasmic | [1] |

Table 2: Comparison of Labeling Efficiency of Different "Clickable" Probes. The ΔdacA mutant in B. subtilis lacks a D,D-carboxypeptidase, which can cleave the terminal D-alanine, thus enhancing the signal from C-terminally labeled probes like DA-EDA.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Protocol for this compound Labeling of Bacteria for Fluorescence Microscopy

This protocol outlines the steps for metabolically labeling bacteria with this compound and subsequently attaching a fluorescent probe via click chemistry for visualization.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound (stock solution in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest in appropriate liquid medium to mid-logarithmic phase (OD600 of 0.4-0.6).

-

Metabolic Labeling: Add this compound to the culture to a final concentration of 0.5 mM. Incubation times can be varied depending on the desired labeling pattern (e.g., 5-10 minutes for pulse labeling of active growth zones, or for one to two generations for uniform labeling).

-

Harvesting and Fixation: Centrifuge the bacterial culture to pellet the cells. Wash the cells once with PBS. Resuspend the cells in fixative and incubate for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.

-

Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore. Resuspend the cells in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

-

Washing and Mounting: Wash the cells three times with PBS to remove unreacted reagents. Resuspend the final cell pellet in a small volume of PBS.

-

Microscopy: Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for this compound Labeling and Analysis by Flow Cytometry

This protocol adapts the labeling procedure for quantitative analysis of bacterial populations using flow cytometry.

Materials:

-

This compound labeled and click-reacted bacterial cells (from steps 1-6 of the microscopy protocol)

-

DNA stain (e.g., SYTOX™ Green or DAPI)

-

Flow cytometer

Procedure:

-

Prepare Labeled Cells: Follow steps 1-6 of the microscopy protocol to obtain a suspension of fluorescently labeled bacteria.

-

DNA Staining (Optional but Recommended): To aid in discriminating bacterial cells from debris, a DNA stain can be added. Incubate the labeled cells with a suitable DNA stain according to the manufacturer's instructions. This is particularly useful for samples with low fluorescence intensity or high background.

-

Sample Preparation for Flow Cytometry: Resuspend the final cell pellet in filtered PBS to a concentration of approximately 10^6 to 10^7 cells/mL. Filter the cell suspension through a 35-40 µm cell strainer to remove any large clumps.

-

Flow Cytometry Analysis:

-

Set up the flow cytometer with the appropriate lasers and filters for the fluorophore used in the click reaction and the DNA stain (if used).

-

Use an unlabeled bacterial sample to set the baseline fluorescence.

-

Use a sample labeled only with the DNA stain (if applicable) for compensation.

-

Acquire data for the this compound labeled sample, collecting events based on forward scatter (FSC), side scatter (SSC), and fluorescence channels. .

-

Gate on the bacterial population based on FSC, SSC, and/or the DNA stain signal.

-

Analyze the fluorescence intensity of the this compound signal within the gated population to quantify the level of cell wall synthesis.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in this compound analysis.

Caption: Cytoplasmic incorporation pathway of this compound into peptidoglycan precursors.

Caption: Experimental workflow for this compound labeling and analysis of bacteria.

Applications in Drug Development

The ability to specifically visualize and quantify active cell wall synthesis makes this compound a valuable tool in antibiotic research and development.

-

Mechanism of Action Studies: this compound can be used to visualize the effects of antibiotics that target cell wall synthesis. A decrease in this compound signal upon antibiotic treatment provides direct evidence of target engagement.

-

High-Throughput Screening: The adaptability of the this compound labeling protocol to a flow cytometry platform allows for high-throughput screening of compound libraries for inhibitors of peptidoglycan synthesis.

-

Studying Antibiotic Resistance: this compound can be used to investigate mechanisms of antibiotic resistance that involve alterations in cell wall synthesis pathways.

-

Investigating Bacterial Heterogeneity: At the single-cell level, this compound can reveal heterogeneity in cell wall synthesis within a bacterial population, which may have implications for antibiotic tolerance and persistence.

Conclusion

This compound provides a robust and specific method for analyzing bacterial cell wall synthesis. Its cytoplasmic incorporation pathway and the versatility of click chemistry offer significant advantages for a wide range of applications, from fundamental studies of bacterial growth to the discovery and development of new antibiotics. By providing detailed protocols and quantitative data, this guide aims to facilitate the adoption of this powerful technology by researchers in the field.

References

Eda-DA as a Chemical Reporter for Nascent Peptidoglycan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and serving as a key target for many antibiotics. The study of PG biosynthesis is crucial for understanding bacterial growth, division, and the development of new antimicrobial agents. Ethynyl-D-alanine-D-alanine (Eda-DA) is a powerful chemical reporter that enables the specific labeling and visualization of nascent PG in a wide variety of bacterial species. This unnatural dipeptide is metabolically incorporated into the PG structure through the cytoplasmic MurF ligase, providing a bioorthogonal alkyne handle for subsequent detection via click chemistry. This technical guide provides a comprehensive overview of the core principles of this compound as a chemical reporter, detailed experimental protocols, quantitative data for its application, and visual diagrams of the underlying pathways and workflows.

Introduction to Peptidoglycan and Chemical Reporters

The bacterial cell wall is a complex and dynamic structure primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide stems.[1] The synthesis of PG is a multi-step process that begins in the cytoplasm and is completed in the periplasm, involving a series of enzymatic reactions that are prime targets for antibiotics.[2]

Chemical reporters are small molecules that are metabolically incorporated into biomolecules, introducing a unique chemical handle that can be selectively detected.[2] In the context of PG, these reporters have become invaluable tools for studying the spatiotemporal dynamics of cell wall synthesis and the effects of antibiotics.[3][4]

This compound: A Specific Reporter for Nascent Peptidoglycan

This compound is an unnatural dipeptide consisting of an ethynyl-D-alanine at the N-terminus and a D-alanine at the C-terminus.[5] Its design leverages the substrate promiscuity of the MurF ligase, an enzyme that catalyzes the addition of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide precursor in the cytoplasm.[6]

Mechanism of Incorporation

The incorporation of this compound into PG is a two-step process:

-

Cytoplasmic Incorporation: this compound is transported into the bacterial cytoplasm and recognized by the MurF ligase. MurF adds this compound to the UDP-MurNAc-tripeptide, forming a UDP-MurNAc-pentapeptide containing the ethynyl-functionalized D-alanine at the fourth position of the peptide stem.[6] This modified precursor is then incorporated into the growing PG sacculus.

-

Bioorthogonal Detection: The ethynyl (B1212043) group of the incorporated this compound serves as a bioorthogonal handle for covalent labeling with an azide-modified fluorescent probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[5][7] This allows for the specific visualization of newly synthesized PG.

The cytoplasmic incorporation of this compound distinguishes it from single D-amino acid-based probes, such as ethynyl-D-alanine (EDA) or fluorescent D-amino acids (FDAAs), which are primarily incorporated in the periplasm by L,D- and D,D-transpeptidases.[6] This makes this compound a more specific reporter for de novo PG synthesis.[8]

Advantages of this compound

-

Specificity for Nascent PG: Reports on cytoplasmic, Lipid II-dependent PG synthesis.[6][8]

-

Broad Applicability: Can be used in a wide range of bacteria, including Gram-positive, Gram-negative, and mycobacteria.[9]

-

Minimal Perturbation: Used at concentrations that generally do not affect bacterial growth.[5]

-

Versatile Detection: The click chemistry handle allows for detection with a variety of fluorescent probes, enabling multicolor imaging and multiplexed experiments.[10]

Quantitative Data Presentation

Table 1: Comparison of Labeling Efficiency between this compound and DA-EDA

| Bacterial Species | Probe | Relative Labeling Intensity | Reference |

| Bacillus subtilis | This compound | Strong | [5][6] |

| DA-EDA | Faint/Weak | [5][6] | |

| Escherichia coli | This compound | Moderate to Strong | [5] |

| DA-EDA | Not Apparent | [5] | |

| Chlamydia trachomatis | This compound | Successful Labeling | [5][9] |

| DA-EDA | No Labeling | [5][9] |

Note: The weaker labeling of DA-EDA is attributed to the removal of the terminal, alkyne-modified D-alanine by D,D-carboxypeptidases in the periplasm.[5][6]

Table 2: Recommended Labeling Conditions for this compound

| Bacterial Species | This compound Concentration | Incubation Time | Reference |

| Escherichia coli | 0.5 mM | 5 - 60 minutes | [5] |

| Bacillus subtilis | 0.5 mM | 45 minutes | [5] |

| Streptomyces venezuelae | 0.5 mM | 10 minutes (pulse) | [5] |

| Chlamydia trachomatis | 1 mM | 18 hours | [5] |

Note: Optimal concentration and incubation time should be determined empirically for each bacterial strain and experimental condition.

Experimental Protocols

Protocol 1: Labeling of Nascent Peptidoglycan with this compound

This protocol describes the general procedure for metabolically labeling bacterial cells with this compound.

Materials:

-

Bacterial culture in the exponential growth phase

-

Appropriate growth medium

-

This compound stock solution (e.g., 50 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge and tubes

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest in the appropriate liquid medium at the optimal temperature with shaking to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).

-

This compound Labeling: Add the this compound stock solution to the bacterial culture to a final concentration of 0.5-1 mM.

-

Incubation: Incubate the culture under normal growth conditions for a duration suitable for the specific bacterium and experimental goal (e.g., 10 minutes for a pulse experiment in a fast-growing species or for several generations for uniform labeling).

-

Cell Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet three times with 1 mL of PBS to remove unincorporated this compound. Proceed to fixation and permeabilization (Protocol 4.2).

Protocol 2: Fixation and Permeabilization of Bacterial Cells

Materials:

-

This compound labeled bacterial cells (from Protocol 4.1)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS for Gram-negative bacteria)

-

PBS

Procedure:

-

Fixation: Resuspend the washed cell pellet in 1 mL of fixative solution. Incubate for 15-20 minutes at room temperature. For ethanol (B145695) fixation, incubate at -20°C for at least 1 hour.

-

Washing: Pellet the fixed cells by centrifugation and wash twice with PBS.

-

Permeabilization (for intracellular targets, optional for surface labeling): Resuspend the fixed cells in 1 mL of permeabilization buffer. Incubate for 10-15 minutes at room temperature.

-

Washing: Pellet the permeabilized cells by centrifugation and wash twice with PBS. The cells are now ready for the click chemistry reaction (Protocol 4.3).

Protocol 3: Click Chemistry Detection of Incorporated this compound

This protocol describes a copper-catalyzed click chemistry reaction (CuAAC). For live-cell imaging, a copper-free (SPAAC) reaction with a cyclooctyne-fluorophore conjugate is recommended to avoid copper-induced cytotoxicity.

Materials:

-

Fixed and permeabilized this compound labeled cells (from Protocol 4.2)

-

Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 azide)

-

Click reaction buffer (e.g., PBS)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper-chelating ligand (optional, but recommended, e.g., THPTA)

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, add the components in the following order:

-

85 µL of cell suspension in PBS

-

2 µL of fluorescent azide (B81097) probe (from a 1-5 mM stock)

-

10 µL of a premix of CuSO₄ and ligand (if used)

-

3 µL of sodium ascorbate solution

-

-

Reaction Incubation: Add the click reaction cocktail to the cell pellet and resuspend thoroughly. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted reagents.

-

Microscopy Preparation: Resuspend the final cell pellet in a suitable volume of PBS or mounting medium for fluorescence microscopy.

Protocol 4: Isolation of Peptidoglycan Sacculi

This protocol allows for the confirmation that this compound is specifically incorporated into the peptidoglycan.

Materials:

-

This compound labeled bacterial cells

-

Boiling 4% sodium dodecyl sulfate (SDS) solution

-

DNase and RNase

-

Trypsin

-

Ultrapure water

Procedure:

-

Cell Lysis: Harvest a large culture of this compound labeled cells and resuspend in a small volume of water. Add the cell suspension to a boiling 4% SDS solution and boil for 30 minutes.[11]

-

Washing: Allow the solution to cool and pellet the insoluble material (sacculi) by ultracentrifugation. Wash the pellet extensively with ultrapure water to remove all traces of SDS.[11]

-

Enzymatic Digestion: Treat the sacculi with DNase and RNase to remove contaminating nucleic acids, followed by treatment with trypsin to digest any remaining proteins.

-

Final Washing: Wash the purified sacculi multiple times with ultrapure water. The sacculi can then be subjected to click chemistry and imaged to confirm the presence of the this compound label.[5]

Mandatory Visualizations

Caption: Peptidoglycan biosynthesis pathway showing the incorporation of this compound in the cytoplasm.

Caption: Experimental workflow for labeling nascent peptidoglycan with this compound.

Caption: Comparison of this compound and single D-amino acid incorporation mechanisms.

Applications in Research and Drug Development

The ability to specifically label nascent PG makes this compound a valuable tool for:

-

Studying Bacterial Growth and Morphology: Visualizing the sites of new cell wall synthesis during elongation and cell division.[5]

-

Antibiotic Mechanism of Action Studies: Assessing the impact of antibiotics that target different stages of PG biosynthesis.

-

Screening for Novel Antimicrobials: Developing high-throughput screening assays to identify compounds that inhibit PG synthesis.

-

Investigating Drug Resistance: Studying changes in PG synthesis and remodeling in antibiotic-resistant strains.[9]

-

Probing Difficult-to-Study Organisms: Enabling the study of PG in bacteria where it has been historically challenging to detect, such as intracellular pathogens.[5][9]

Conclusion

This compound has emerged as a robust and specific chemical reporter for nascent peptidoglycan synthesis. Its cytoplasmic incorporation via MurF ligase and subsequent detection with click chemistry provide a powerful platform for a wide range of studies in bacteriology. The protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this compound to investigate the intricate processes of bacterial cell wall biology.

References

- 1. Super-Resolution Microscopy of the Bacterial Cell Wall Labeled by Fluorescent D-Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 2. cgi.csc.liv.ac.uk [cgi.csc.liv.ac.uk]

- 3. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An Introductory Guide to Utilizing Eda-DA in Microbiology Research

This guide provides an in-depth overview of Ethynyl-D-alanine-D-alanine (this compound), a powerful chemical tool for the metabolic labeling and visualization of peptidoglycan (PG) biosynthesis in a wide range of bacteria. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data from key studies, and illustrate its application in microbiological research.

Introduction to this compound: A Probe for Peptidoglycan Synthesis

This compound is an unnatural dipeptide composed of an ethynyl-D-alanine and a D-alanine.[1] This molecule serves as a metabolic probe that is incorporated into the bacterial cell wall, allowing for the visualization of new peptidoglycan synthesis. The key feature of this compound is its terminal alkyne group, which is a biorthogonal handle. This means it does not interfere with native biological processes and can be specifically tagged with a corresponding azide-modified molecule, typically a fluorescent dye, through a click chemistry reaction.[1] This highly specific and efficient reaction enables the precise labeling of sites of peptidoglycan synthesis.

This compound has been successfully used to label peptidoglycan in Gram-positive bacteria like Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and even in atypical bacteria like Chlamydia trachomatis and Mycobacterium smegmatis.[1][2]

Mechanism of Action: Incorporation into the Peptidoglycan Biosynthesis Pathway

This compound is actively transported into the bacterial cytoplasm where it is incorporated into the peptidoglycan precursor, Lipid II. This process is mediated by the enzyme MurF, a ligase that adds the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide, forming UDP-MurNAc-pentapeptide.[3] The resulting pentapeptide, now containing the ethynyl-D-alanine, is then incorporated into the growing peptidoglycan cell wall.

It is important to note that the terminal D-alanine of the pentapeptide is cleaved off during the transpeptidation process, which cross-links the peptidoglycan chains. This is why this compound, with the ethynyl (B1212043) group on the fourth amino acid position, is an effective probe, whereas a probe with the modification on the terminal D-alanine (DA-Eda) is not, as it would be removed during cross-linking.[2][4]

Peptidoglycan Synthesis Pathway with this compound Incorporation

References

- 1. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]

- 3. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bacterial Cell Wall Labeling: Eda-DA versus Fluorescent D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, is a prime target for antimicrobial agents and a key subject of study in bacterial physiology. Visualizing the dynamics of peptidoglycan (PG) synthesis and remodeling is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic action. This technical guide provides an in-depth comparison of two powerful classes of chemical probes for labeling bacterial peptidoglycan: the dipeptide-based probe, ethynyl-D-alanyl-D-alanine (Eda-DA), and the family of fluorescent D-amino acids (FDAAs). We will delve into their distinct mechanisms of incorporation, provide detailed experimental protocols, present comparative quantitative data, and visualize the underlying biological and experimental workflows.

Core Principles: Two Distinct Pathways for Peptidoglycan Labeling

The fundamental difference between this compound and FDAAs lies in their point of entry into the peptidoglycan biosynthesis pathway. This dictates the specific biological processes they report on.

This compound: A Cytoplasmic Reporter of Nascent Peptidoglycan Synthesis

This compound is an unnatural dipeptide mimic of D-Ala-D-Ala.[1] Its incorporation pathway begins in the cytoplasm, making it a specific marker for new peptidoglycan synthesis. The key steps are:

-

Cytoplasmic Uptake: this compound is transported into the bacterial cytoplasm.

-

MurF-mediated Ligation: The cytoplasmic enzyme MurF ligase recognizes this compound and incorporates it into the UDP-MurNAc-tripeptide precursor.[2][3]

-

Lipid II Formation and Translocation: The resulting modified pentapeptide precursor is used to form Lipid II, which is then flipped across the cytoplasmic membrane to the periplasm.[3]

-

Incorporation into Peptidoglycan: The this compound containing subunit is incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases.

-

Two-Step Detection: this compound contains a bioorthogonal alkyne group.[1] Visualization requires a secondary "click" chemistry reaction with an azide-modified fluorescent dye.[1] This two-step process offers flexibility in fluorophore choice but requires cell fixation and permeabilization.[4]

Fluorescent D-Amino Acids (FDAAs): Periplasmic Probes of Peptidoglycan Dynamics

In contrast to this compound, FDAAs are single D-amino acids directly conjugated to a fluorophore.[4] They are incorporated into the peptidoglycan in the periplasm, reporting on both new synthesis and remodeling activities.[5] Their mechanism involves:

-

Periplasmic Access: FDAAs cross the outer membrane of Gram-negative bacteria (with varying efficiency) and access the periplasmic space.

-

Transpeptidase-Mediated Incorporation: Periplasmic transpeptidases (both D,D- and L,D-transpeptidases) directly exchange FDAAs for the terminal D-alanine of the pentapeptide stem of nascent or existing peptidoglycan chains.[2][5][6]

-

Direct Visualization: As the fluorophore is already attached, labeling can be visualized directly in live or fixed cells without the need for a secondary reaction.[4] This allows for real-time imaging of cell wall dynamics.[7]

Comparative Data

The choice between this compound and FDAAs depends on the specific experimental goals. The following tables summarize key quantitative and qualitative differences to aid in this selection.

Table 1: Comparison of Labeling Characteristics

| Feature | This compound | Fluorescent D-Amino Acids (FDAAs) |

| Incorporation Pathway | Cytoplasmic (MurF-dependent)[2] | Periplasmic (Transpeptidase-dependent)[5] |

| Biological Process Labeled | Nascent peptidoglycan synthesis[2] | New synthesis and remodeling[5] |

| Labeling Workflow | Two-step (incorporation followed by click chemistry)[1] | One-step (direct incorporation and visualization)[4] |

| Live Cell Imaging | No (requires fixation/permeabilization for click reaction)[4] | Yes[7] |

| Fluorophore Flexibility | High (any azide-modified fluorophore can be used)[8] | Limited to the specific FDAA conjugate[9] |

| Gram-Negative Permeability | Generally good[1] | Varies significantly with fluorophore size and charge[4][10] |

| Potential for Artifacts | Potential for incomplete click reaction | Non-specific membrane staining with some FDAAs[10] |

Table 2: Performance of Common Fluorescent D-Amino Acids

| FDAA | Fluorophore | Emission Color | Signal-to-Noise Ratio (E. coli)[4] | Signal-to-Noise Ratio (B. subtilis)[4] | Key Characteristics |

| HADA | 7-hydroxycoumarin | Blue | 6.3 | 2.69 | High labeling efficiency and good permeability; widely used.[4][10] |

| NADA | Nitrobenzofuran | Green | 1.9 | 1.55 | Common green-emitting FDAA, but suffers from low photostability.[4] |

| TDL | Tetramethylrhodamine | Red | 1.07 | 2.91 | Photostable, but has poor outer-membrane permeability in Gram-negative bacteria.[4] |

| YADA | Yellow | >4 | - | High labeling efficiency in E. coli.[10] | |

| BADA | Blue | 2-4 | - | Moderate labeling efficiency in E. coli.[10] |

Experimental Protocols

The following are generalized protocols. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each bacterial species and experimental setup.

Protocol 1: this compound Labeling of Bacteria

Materials:

-

Bacterial culture in exponential growth phase

-

This compound stock solution (e.g., 50 mM in DMSO or water)[1]

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (e.g., containing an azide-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Mounting medium with DAPI

Procedure:

-

Bacterial Culture: Grow bacteria to the desired optical density (e.g., OD600 of 0.2-0.5).

-

This compound Incorporation: Add this compound to the culture at a final concentration of 0.5-1 mM.[11] Incubate for a desired period (e.g., one to two generations) under normal growth conditions.

-

Harvesting and Washing: Pellet the cells by centrifugation. Wash the cells three times with ice-cold PBS to remove unincorporated this compound.

-

Fixation: Resuspend the cell pellet in fixative and incubate for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS, then resuspend in permeabilization buffer for 10-15 minutes.

-

Click Reaction: Wash the permeabilized cells with PBS. Resuspend the cells in the click chemistry reaction cocktail and incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with wash buffer to remove excess click chemistry reagents.

-

Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on a microscope slide with mounting medium containing DAPI for nuclear counterstaining. Image using appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Fluorescent D-Amino Acid (FDAA) Labeling of Bacteria

Materials:

-

Bacterial culture in exponential growth phase

-

FDAA stock solution (e.g., 10 mM in DMSO)

-

Growth medium

-

PBS or appropriate buffer

-

(Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

Procedure:

A. Live-Cell Labeling and Imaging:

-

Bacterial Culture: Grow bacteria to the desired optical density.

-

FDAA Incorporation: Add the FDAA to the culture at a final concentration of 250-500 µM.[4] The optimal concentration can vary.

-

Incubation: Incubate for a desired period. For visualizing active growth sites, a short pulse of 5-15 minutes is often sufficient.[4] For uniform cell wall labeling, incubate for one or more generations.

-

Washing: Pellet the cells by centrifugation. Wash the cells two to three times with fresh growth medium or PBS to remove unincorporated FDAA.

-

Microscopy: Resuspend the cells in a small volume of medium and mount on an agarose (B213101) pad for live-cell imaging.

B. Labeling and Fixation for Endpoint Analysis:

-

Follow steps 1-3 from the live-cell protocol.

-

Harvesting and Washing: Pellet the cells and wash with PBS. An optimized protocol for E. coli using HADA suggests an initial wash with sodium citrate (B86180) buffer at pH 3.0 to better preserve the signal at the division septum, followed by PBS washes.[6][12]

-

(Optional) Fixation: Resuspend the cell pellet in fixative and incubate for 15-30 minutes at room temperature.

-

Final Wash: Wash the cells once more with PBS.

-

Microscopy: Resuspend the final cell pellet and mount for imaging.

Visualizing the Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described above.

References

- 1. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 2. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]

- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Eda-DA: A Bifunctional Tool for Exploring Bacterial Growth and Division

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the role and application of a hypothetical, yet powerful, bifunctional chemical probe, Ethynyl-deoxyadenosine with a Diazirine (Eda-DA) , for the advanced study of bacterial growth and division. This molecule uniquely combines two potent bioorthogonal functionalities: an ethynyl group for click chemistry-based labeling of replicating DNA, and a diazirine group for UV-induced photo-crosslinking of interacting proteins. This dual capability allows for the direct correlation of DNA synthesis with the spatial and temporal association of DNA-binding proteins, offering unprecedented insights into the bacterial cell cycle.

Core Concept and Mechanism of Action

This compound is a synthetic analog of the nucleoside deoxyadenosine (B7792050). It is designed to be metabolically incorporated into the newly synthesized DNA of actively dividing bacteria. Once incorporated, its two key functional groups can be independently activated to achieve a two-tiered analysis of bacterial replication.

-

Metabolic Incorporation: As a deoxyadenosine analog, this compound is taken up by bacterial cells and phosphorylated by the endogenous salvage pathway to its triphosphate form, this compound-TP. During DNA replication, DNA polymerases incorporate this compound-TP into the nascent DNA strand in place of the natural deoxyadenosine triphosphate (dATP).[1]

-

Dual Functionality:

-

Ethynyl Group: The terminal alkyne group serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2] This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to the labeled DNA for visualization and enrichment.[1][3]

-

Diazirine Group: The diazirine ring is a small, chemically stable photo-activatable crosslinker.[4][5] Upon exposure to UV light (typically around 350-365 nm), it forms a highly reactive carbene intermediate that can covalently crosslink with any proximal molecules, including DNA-binding proteins.[6][7] This reaction is nonspecific, allowing for the capture of a wide range of interacting proteins.[8]

-

The combination of these two functionalities in a single molecule enables a powerful experimental approach: first, to identify and isolate newly replicated DNA, and second, to identify the proteins that were in close proximity to that DNA at a specific moment in time.

Caption: Mechanism of this compound incorporation and downstream applications.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from experiments using this compound to study the effects of a novel antibiotic on bacterial DNA replication and protein association.

Table 1: Effect of Antibiotic Treatment on Bacterial DNA Synthesis

| Treatment Group | Concentration (µM) | % of EdA-Positive Cells (via Flow Cytometry) | Mean Fluorescence Intensity (Arbitrary Units) |

| Control | 0 | 45.2 ± 3.1 | 12,845 ± 976 |

| Antibiotic X | 1 | 38.6 ± 2.5 | 10,112 ± 854 |

| Antibiotic X | 5 | 15.7 ± 1.8 | 4,567 ± 532 |

| Antibiotic X | 10 | 2.1 ± 0.5 | 987 ± 210 |

Table 2: Identification of DNA-Binding Proteins Crosslinked to Nascent DNA

| Protein Identified | Function | Control (Spectral Counts) | Antibiotic X Treated (Spectral Counts) | Fold Change |

| DnaA | Replication initiation | 152 ± 18 | 45 ± 9 | -3.38 |

| DnaB (Helicase) | DNA unwinding | 210 ± 25 | 68 ± 12 | -3.09 |

| SSB | Single-strand binding | 350 ± 41 | 120 ± 22 | -2.92 |

| Pol III | DNA Polymerase III | 189 ± 22 | 55 ± 11 | -3.44 |

| LexA | SOS response repressor | 12 ± 4 | 98 ± 15 | +8.17 |

| RecA | DNA repair and SOS response | 8 ± 3 | 154 ± 21 | +19.25 |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the hypothetical this compound.

Protocol 1: Labeling of Bacterial DNA with this compound

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in the appropriate growth medium.

-

This compound Incorporation: Add this compound to the culture to a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically for each bacterial species and growth condition. A typical starting point is 10 µM for 30 minutes.[1]

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes at 4°C.

-

Fixation: Wash the cell pellet once with 1X Phosphate-Buffered Saline (PBS). Resuspend the cells in a suitable fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Resuspend the cells in a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) and incubate for 15-20 minutes at room temperature.[2]

Protocol 2: Photo-Crosslinking of DNA-Protein Complexes

-

This compound Labeling: Follow steps 1-3 from Protocol 1 to label the bacteria with this compound.

-

UV Irradiation: Resuspend the washed cell pellet in PBS. Place the cell suspension on ice, approximately 5 cm from a UV light source (365 nm). Irradiate for 15-30 minutes to activate the diazirine group and induce crosslinking.[6] The optimal irradiation time should be determined to maximize crosslinking while minimizing photodamage.

-

Cell Lysis: Pellet the irradiated cells and proceed with cell lysis using a method appropriate for the bacterial species (e.g., lysozyme (B549824) treatment followed by sonication).

-

Downstream Analysis: The cell lysate containing the crosslinked DNA-protein complexes is now ready for downstream applications such as enrichment and mass spectrometry.

Protocol 3: Click Chemistry for Visualization and Enrichment

-

Labeled and Fixed Cells: Start with cells that have been labeled, fixed, and permeabilized as described in Protocol 1.

-

Click Reaction Cocktail: Prepare the click reaction cocktail. A typical cocktail includes a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate). The use of a copper-stabilizing ligand is recommended to improve efficiency and reduce cell damage.[2]

-

Click Reaction: Resuspend the permeabilized cells in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

-

Washing and Staining: Wash the cells three times with PBS containing 1% BSA. For microscopy, cells can be counterstained with a DNA dye like DAPI.

-

Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry. For enrichment, a biotin-azide would be used in the click reaction, followed by affinity purification with streptavidin beads.

Mandatory Visualizations

Caption: Experimental workflow for using this compound.

Caption: Logical relationship of this compound's dual functionalities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Diazirine-Based Nucleoside Analogue for Efficient DNA Interstrand Photocross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Core Chemical Properties and Structure of Dopamine Adducts

A Note on Terminology: The initial query for "Eda-DA compound" may have intended to explore the chemistry of "Electron Donor-Acceptor (EDA) complexes" involving dopamine (B1211576) (DA) or, more specifically, "dopamine adducts." This guide will focus on the latter, as dopamine adducts are of significant interest in neurodegenerative disease research, aligning with the target audience of researchers, scientists, and drug development professionals. Dopamine's electron-rich catechol ring can act as an electron donor in certain reactions, a principle that underlies its oxidation and subsequent formation of adducts.

Dopamine is a critical neurotransmitter, and its dysregulated metabolism can lead to the formation of reactive species that form covalent adducts with cellular macromolecules.[1] These dopamine adducts can impair protein function and lead to neurotoxicity, processes implicated in the etiology of Parkinson's disease.[1] This guide provides a detailed overview of the fundamental chemical properties, structure, and biological implications of dopamine adducts.

Chemical Properties and Structure of Dopamine and its Adducts

Dopamine (C₈H₁₁NO₂) is a catecholamine with a molecular structure consisting of a catechol ring (a benzene (B151609) ring with two hydroxyl groups) and an ethylamine (B1201723) side chain.[2] This structure makes it susceptible to oxidation, forming highly reactive intermediates like dopamine quinone (DA-Q).[3][4] These quinones readily react with nucleophiles on other molecules to form adducts.

Table 1: Physicochemical Properties of Dopamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| IUPAC Name | 4-(2-aminoethyl)benzene-1,2-diol | [5] |

| Solubility | Freely soluble in water and methanol | [5] |

The formation of dopamine adducts is a critical aspect of its neurotoxicity. These adducts can be formed with various biomolecules, including polyunsaturated fatty acids and DNA.

Table 2: Examples of Dopamine Adducts

| Adduct Name | Abbreviation | Molecular Weight ( g/mol ) | Adduct Partner | Reference |

| Succinyl dopamine | SUD | 253.25 | Succinic anhydride (B1165640) derivative | [6] |

| Propanoyl dopamine | PRD | 209.23 | Propanoic anhydride derivative | [6] |

| Hexanoyl dopamine | HED | 251.30 | Hexanoic anhydride derivative | [6] |

| Glutaroyl dopamine | GLD | 267.27 | Glutaric anhydride derivative | [6] |

| DA-6-N3Ade | - | - | Adenine in DNA | [3][4] |

| DA-6-N7Gua | - | - | Guanine in DNA | [3][4] |

Experimental Protocols

2.1. Synthesis of N-Acyl Dopamine Adducts

This protocol describes the chemical synthesis of N-acyl dopamine adducts for use as standards in experimental studies.[6]

-

Reaction Mixture Preparation: Incubate dopamine (0.5 mM) with a carboxylic or methylic anhydride (0.5 mM) in a 1:1 (v/v) solution of 100 mM sodium phosphate (B84403) buffer (pH 7.4) and saturated sodium acetate (B1210297).

-

Incubation: Stir the reaction mixture for 60 minutes at room temperature.

-

Purification: Purify the synthesized adducts using reverse-phase High-Performance Liquid Chromatography (HPLC).[6]

-

Column: Develosil ODS-HG-5 column (20 × 250 mm).

-

Mobile Phase: Isocratic system of 15% or 50% acetonitrile (B52724) containing 0.1% trifluoroacetic acid.

-

Flow Rate: 6 ml/min.

-

Detection: Monitor the elution profile by absorbance at 280 nm.

-

-

Identification: Confirm the identity of the purified adducts using HPLC-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR), and electrospray ionization time-of-flight mass spectrometry.[6]

2.2. Detection of Dopamine-DNA Adducts using ³²P-Postlabeling

This method is used to detect the formation of DNA adducts in cells treated with dopamine.[7]

-

Cell Culture and Treatment: Culture cells (e.g., HL-60) and treat with dopamine for 24 hours.

-

DNA Isolation: Isolate DNA from the treated cells using standard protocols.

-

³²P-Postlabeling: Perform ³²P-postlabeling of the isolated DNA to detect the presence of adducts. This technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of ³²P from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides.

-

Chromatography: Separate the ³²P-labeled adducts using thin-layer chromatography.

-

Quantification: Quantify the level of adducts by measuring the radioactivity of the spots corresponding to the adducted nucleotides.

2.3. Covalent Binding of Tyrosinase-Activated Dopamine to DNA

This protocol describes an in vitro method to study the formation of dopamine-DNA adducts at different pH values.[3]

-

Reaction Mixture Preparation: Prepare a 10 mL reaction mixture containing 3 mM calf thymus DNA in 0.1 M sodium–potassium phosphate buffer (for pH 6, 7, or 8) or 0.1 M sodium acetate buffer (for pH 4 or 5). Add 5 μL of a stock solution of dopamine (1.33 mg in 50 mL acetone) and 1 mg of mushroom tyrosinase (3,660 units).

-

Incubation: Incubate the reaction mixture at 37 °C for 1 or 10 hours.

-

Adduct Measurement: Measure the amount of depurinating adducts using ultraperformance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS).

Visualizations

Caption: Chemical structures of Dopamine and its adducts.

Caption: Formation of dopamine adducts via oxidation.

Caption: Signaling pathway of dopamine adduct-induced neurotoxicity.

Biological Significance and Signaling Pathways

The formation of dopamine adducts is a key event in the neurotoxicity associated with dopamine metabolism, particularly in the context of Parkinson's disease.[8] Oxidative stress leads to the formation of dopamine quinones, which can then form adducts with various cellular components.[9]

Dopamine adducts derived from polyunsaturated fatty acids, such as hexanoyl dopamine (HED), have been shown to induce significant cytotoxicity in neuronal cells.[6] The mechanism of this toxicity involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately apoptosis (programmed cell death).[6][10]

Furthermore, dopamine can form adducts with DNA, which can lead to mutations and may contribute to the initiation of neurodegenerative processes.[3][4] The formation of these DNA adducts is pH-dependent, with increased formation under slightly acidic conditions.[3][4]

The dopamine transporter (DAT) plays a crucial role in dopamine-induced genotoxicity. The uptake of dopamine into cells via DAT is a prerequisite for its conversion by monoamine oxidase (MAO) into metabolites that generate ROS and cause DNA damage. Signaling through the dopamine D2 receptor (D2R) can modulate the activity and cell surface expression of DAT, thereby influencing the extent of dopamine uptake and subsequent toxicity.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Formation of Dopamine Quinone-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of dopamine quinone-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formation of Dopamine Adducts Derived from Brain Polyunsaturated Fatty Acids: MECHANISM FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of dopamine--DNA adducts: potential role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine & Parkinson's Disease: The Link Between | Cedars-Sinai [cedars-sinai.org]

- 8. Role of dopamine in the pathophysiology of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of mDAP Amidation in Peptidoglycan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amidation of L-meso-diaminopimelic acid (mDAP) within the peptidoglycan (PG) stem peptide is a critical modification in many bacteria, including the model organism Bacillus subtilis. This process, primarily catalyzed by the glutamine amidotransferase AsnB, plays a significant role in cell wall homeostasis, morphology, and interaction with the host immune system. The absence of mDAP amidation leads to deregulation of PG hydrolysis, resulting in cell lysis under certain conditions. This technical guide provides an in-depth analysis of the specificity of mDAP amidation, including quantitative data on its impact, detailed experimental protocols for its study, and a visualization of the regulatory pathways that control this essential process. The term "Eda-DA" as an enzyme appears to be a misnomer in the current literature; the focus of this guide is on the characterized enzyme AsnB and its homologs responsible for mDAP amidation.

Quantitative Analysis of mDAP Amidation

Table 1: Impact of mDAP Amidation on Peptidoglycan Composition and Bacterial Physiology in Bacillus subtilis

| Parameter | Wild-Type | ΔasnB Mutant | Reference |

| mDAP Amidation Level | Present (level varies with Mg2+ concentration) | Complete Absence | [1] |

| Peptidoglycan Cross-linking Index | ~40% | ~39% | [2] |

| Cell Morphology (low Mg2+) | Normal rod shape | Deformed, cell lysis | [1][2] |

| Sensitivity to Lysozyme (B549824) | Normal | Increased | [3] |

| Sensitivity to Cell Wall-Targeting Antibiotics | Normal | Increased | [1][2] |

Note: The degree of PG cross-linking appears largely unaffected by the absence of mDAP amidation, suggesting that the transpeptidases responsible for cross-linking can utilize both amidated and non-amidated substrates with similar efficiency.[2]

Enzymatic Pathway of mDAP Amidation

The primary enzyme responsible for the amidation of the ε-carboxyl group of mDAP in the peptidoglycan of Bacillus subtilis is AsnB, a glutamine amidotransferase.[1][2] This enzyme utilizes glutamine as the nitrogen donor. The amidation occurs on the peptidoglycan precursor, likely at the level of the UDP-MurNAc-tripeptide (UDP-MurNAc-L-Ala-γ-D-Glu-mDAP).

Regulation of mDAP Amidation

The expression of the asnB gene in Bacillus subtilis is integrated into the broader network of nitrogen metabolism regulation. The key transcriptional regulators are GlnR and TnrA, which respond to the intracellular nitrogen status, primarily sensed through the levels of glutamine and the activity of glutamine synthetase (GlnA).

-

Nitrogen Excess: Under conditions of nitrogen excess (high glutamine), GlnR acts as a repressor of the glnRA operon and other genes, including potentially asnB.[4]

-

Nitrogen Limitation: Under nitrogen-limiting conditions, TnrA becomes active and derepresses the expression of genes required for the assimilation of alternative nitrogen sources.[4][5] The precise regulation of asnB by GlnR and TnrA is complex and may involve both direct and indirect effects.

Experimental Protocols

Purification of Recombinant His-tagged AsnB

This protocol describes the expression and purification of His-tagged AsnB from E. coli for use in in vitro assays.

Workflow Diagram:

Detailed Methodology:

-

Expression:

-

Transform E. coli BL21(DE3) with a pET vector containing the asnB gene with a C-terminal 6xHis-tag.

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4 hours at 30°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 5-10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged AsnB with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Buffer Exchange:

-

Dialyze the eluted protein against storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term storage at -80°C.

-

Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

-

In Vitro AsnB Activity Assay (Proposed)

Reaction: UDP-MurNAc-tripeptide + Glutamine + ATP --AsnB--> UDP-MurNAc-tripeptide-NH2 + Glutamate + ADP + Pi

Methodology Outline:

-

Substrate Preparation: Synthesize or purify the substrate UDP-MurNAc-L-Ala-γ-D-Glu-mDAP.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

UDP-MurNAc-tripeptide (substrate)

-

Glutamine

-

ATP

-

Purified recombinant AsnB

-

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Detection of Products:

-

Option A (Glutamate Detection): Stop the reaction and quantify the amount of glutamate produced using a commercially available glutamate assay kit (e.g., based on glutamate dehydrogenase activity).

-

Option B (AMP/ADP Detection): Quantify the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay) or a commercial ADP detection kit.[6]

-

-

Kinetic Analysis: By varying the concentration of one substrate while keeping others saturated, Michaelis-Menten kinetics (Km and Vmax) can be determined.

Analysis of Peptidoglycan Composition by LC-MS

This protocol outlines the analysis of muropeptide composition to determine the extent of mDAP amidation in vivo.

Workflow Diagram:

Detailed Methodology:

-

Isolation of Peptidoglycan Sacculi:

-

Grow bacterial cultures to mid-exponential phase and harvest by centrifugation.

-

Resuspend the cell pellet in cold water and add to an equal volume of boiling 8% SDS solution. Boil for 30 minutes.

-

Pellet the insoluble sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Wash the pellet repeatedly with water to remove SDS.

-

-

Enzymatic Treatments:

-

Treat the sacculi with α-amylase and pronase to remove contaminating polysaccharides and proteins.

-

For Gram-positive bacteria, an additional treatment with hydrofluoric acid (HF) may be necessary to remove teichoic acids.

-

-

Muropeptide Preparation:

-

Digest the purified sacculi with a muramidase, such as mutanolysin or cellosyl, overnight at 37°C.

-

Stop the reaction by boiling.

-

Reduce the N-acetylmuramic acid residues to muramitol by adding sodium borohydride (B1222165) (NaBH4).

-

Adjust the pH to 2-3 with phosphoric acid.

-

-

LC-MS Analysis:

-

Separate the muropeptides by reverse-phase HPLC using a C18 column with a gradient of an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) in a phosphate (B84403) or formate (B1220265) buffer.

-

Detect the eluting muropeptides by UV absorbance at 205 nm and analyze their mass and fragmentation patterns using an in-line mass spectrometer.

-

Identify amidated and non-amidated muropeptides based on their mass difference (1 Da) and retention times (amidated forms are typically more hydrophobic and have longer retention times).[1]

-

Quantify the relative abundance of each muropeptide by integrating the peak areas from the chromatogram.

-

Conclusion

The amidation of mDAP in peptidoglycan, catalyzed by AsnB in Bacillus subtilis, is a crucial modification that impacts cell wall integrity and bacterial physiology. While the direct enzymatic kinetics of AsnB on peptidoglycan precursors remain to be fully elucidated, the profound effects of its absence highlight its importance. The regulation of asnB expression by the nitrogen-sensing machinery of the cell provides a direct link between nutrient availability and cell wall modification. The protocols and workflows outlined in this guide provide a framework for the further investigation of this important process, which may represent a novel target for the development of antimicrobial agents. Further research is needed to determine the precise kinetic parameters of AsnB and to fully map the signaling pathways that control its activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolysis of peptidoglycan is modulated by amidation of meso‐diaminopimelic acid and Mg2+ in B acillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of nitrogen metabolism in Bacillus subtilis: vive la différence! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TnrA, a transcription factor required for global nitrogen regulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Eda-DA Click Chemistry Labeling of Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the metabolic labeling of peptidoglycan in Gram-positive bacteria using the dipeptide probe ethynyl-D-alanine-D-alanine (Eda-DA) coupled with click chemistry. This technique allows for the visualization of nascent cell wall synthesis, providing valuable insights into bacterial growth, cell division, and the effects of antimicrobial agents.

Introduction

The bacterial cell wall, particularly the peptidoglycan (PG) layer, is a crucial structure for Gram-positive bacteria, offering structural integrity and protection. Understanding the dynamics of PG synthesis is paramount for the development of new antibiotics. Metabolic labeling with bioorthogonal chemical reporters, such as this compound, enables the tracking of PG synthesis in living cells. This compound, a dipeptide analog of D-alanine-D-alanine, is incorporated into the PG precursors by the cell's own biosynthetic machinery. The ethynyl (B1212043) group on this compound serves as a handle for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, where a fluorescent azide (B81097) probe is covalently attached, allowing for visualization by microscopy. This method offers a powerful tool to study PG synthesis with high specificity and minimal perturbation to the bacterial cells.[1][2]

Principle of the Method

The this compound click chemistry protocol involves two main steps:

-

Metabolic Labeling: Gram-positive bacteria are incubated with this compound, which is incorporated into the terminal position of the lipid II precursor, the building block of peptidoglycan.

-

Click Reaction: After incorporation, the cells are fixed and permeabilized. A fluorescent azide (e.g., Alexa Fluor 488 azide) is then "clicked" onto the alkyne group of the incorporated this compound in the presence of a copper(I) catalyst. This results in fluorescently labeled peptidoglycan, which can be visualized using fluorescence microscopy.

Experimental Data

The following table summarizes the typical experimental parameters and observations for this compound labeling in various Gram-positive bacteria.

| Parameter | Bacillus subtilis | Streptococcus pneumoniae | Streptomyces venezuelae |

| This compound Concentration | 0.5 mM | 0.5 mM | 0.5 mM |

| Incubation Time | 5 minutes and 60 minutes | Not specified | Not specified |

| Labeling Pattern | Asymmetric, indicating areas of active cell wall synthesis | Not specified | Not specified |

| Relative Signal Intensity | This compound signal is comparable to EDA after 60 minutes of labeling.[1] | Dipeptide probes differentially and specifically label PG.[1] | Dipeptide probes differentially and specifically label PG.[1] |

Experimental Workflow

Caption: A flowchart outlining the key steps of the this compound click chemistry protocol.

Detailed Experimental Protocols

Materials

-

Gram-positive bacterial strain of interest

-

Appropriate liquid growth medium

-

This compound (Ethynyl-D-alanine-D-alanine)

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction buffer components:

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Protocol

1. Bacterial Culture and Labeling

-

Inoculate the Gram-positive bacterial strain into fresh liquid medium and grow to the desired optical density (e.g., mid-exponential phase).

-

Add this compound to the culture to a final concentration of 0.5 mM.[1]

-

Incubate the culture under normal growth conditions for a designated period (e.g., 5 to 60 minutes). The optimal incubation time may vary depending on the bacterial species and growth rate.[1]

2. Cell Fixation and Permeabilization

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cell pellet once with 1 mL of PBS.

-

Resuspend the cells in 1 mL of fixative solution and incubate for 15 minutes at room temperature.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells once with 1 mL of PBS.

-

Resuspend the cells in 1 mL of permeabilization buffer and incubate for 10 minutes at room temperature.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells twice with 1 mL of PBS to remove the detergent.

3. Click Reaction

-

Prepare the click reaction cocktail. For a 500 µL reaction, add the components in the following order:

-

445 µL of PBS

-

10 µL of fluorescent azide stock solution (e.g., 10 mM in DMSO)

-

20 µL of THPTA stock solution (e.g., 50 mM in water)

-

5 µL of CuSO4 stock solution (e.g., 100 mM in water)

-

20 µL of freshly prepared sodium ascorbate stock solution (e.g., 500 mM in water)

-

Note: The final concentrations may need optimization.

-

-

Resuspend the permeabilized cell pellet in the click reaction cocktail.

-

Incubate the reaction for 30 minutes at room temperature, protected from light.

4. Imaging

-